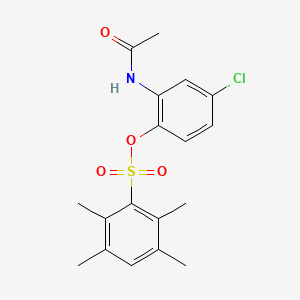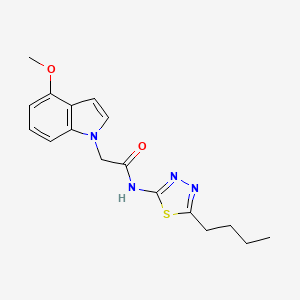
2-(Acetylamino)-4-chlorophenyl 2,3,5,6-tetramethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetylamino)-4-chlorophenyl 2,3,5,6-tetramethylbenzenesulfonate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylamino group, a chlorophenyl group, and a tetramethylbenzenesulfonate moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-4-chlorophenyl 2,3,5,6-tetramethylbenzenesulfonate typically involves multiple steps. One common method includes the acetylation of 4-chloroaniline to form 2-(acetylamino)-4-chlorophenyl. This intermediate is then reacted with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene and bases like triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)-4-chlorophenyl 2,3,5,6-tetramethylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The acetylamino group can be oxidized to form corresponding nitro compounds.
Reduction: The chlorophenyl group can be reduced to form aniline derivatives.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce aniline derivatives.
Scientific Research Applications
2-(Acetylamino)-4-chlorophenyl 2,3,5,6-tetramethylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)-4-chlorophenyl 2,3,5,6-tetramethylbenzenesulfonate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, affecting their function. The chlorophenyl group can interact with hydrophobic pockets in enzymes, leading to inhibition or modulation of enzyme activity. The sulfonate group can enhance the solubility and stability of the compound in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetramethyl-1,4-phenylenediamine: This compound shares the tetramethylbenzene core but lacks the acetylamino and chlorophenyl groups.
2,3,5,6-Tetramethylphenol: Similar in structure but contains a hydroxyl group instead of the acetylamino and chlorophenyl groups.
Uniqueness
2-(Acetylamino)-4-chlorophenyl 2,3,5,6-tetramethylbenzenesulfonate is unique due to its combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C18H20ClNO4S |
|---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
(2-acetamido-4-chlorophenyl) 2,3,5,6-tetramethylbenzenesulfonate |
InChI |
InChI=1S/C18H20ClNO4S/c1-10-8-11(2)13(4)18(12(10)3)25(22,23)24-17-7-6-15(19)9-16(17)20-14(5)21/h6-9H,1-5H3,(H,20,21) |
InChI Key |
OSHXGHYCVUGPIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)OC2=C(C=C(C=C2)Cl)NC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7'-[(2,6-dichlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B12183235.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12183239.png)
![2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B12183248.png)
![4-[4-Chloro-3-(octyloxy)benzenesulfonyl]morpholine](/img/structure/B12183252.png)
![7-benzyl-1-(4-fluorophenyl)-8-methyl-3-(2-morpholin-4-ylethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12183272.png)


![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B12183281.png)



![N-cyclohexyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12183289.png)
![2'-benzyl-N-(furan-2-ylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12183293.png)
![N-{2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12183301.png)
